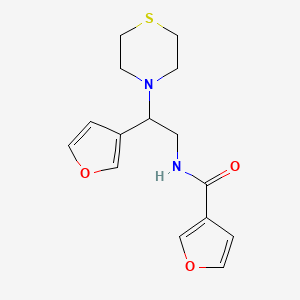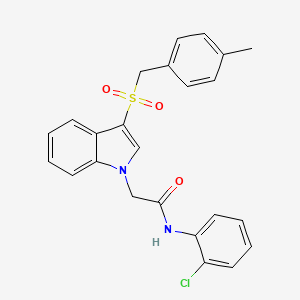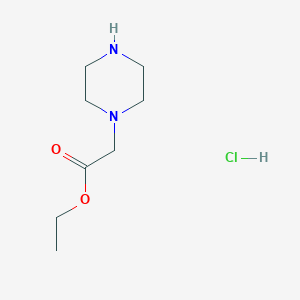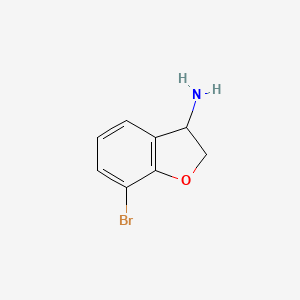![molecular formula C20H20FN3O2 B2695006 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one CAS No. 2380176-61-2](/img/structure/B2695006.png)
2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). AZD-9291 is a potent and selective inhibitor of EGFR T790M, which is a common mutation found in NSCLC patients who have developed resistance to first-generation EGFR TKIs.
作用機序
2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one selectively inhibits EGFR T790M mutation by irreversibly binding to the cysteine residue in the ATP-binding pocket of the kinase domain. This results in the inhibition of downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, which are involved in cell proliferation and survival. By inhibiting EGFR T790M, 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one induces apoptosis and cell cycle arrest in NSCLC cells with EGFR T790M mutation.
Biochemical and Physiological Effects:
2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one has been shown to have potent antitumor activity in NSCLC cells with EGFR T790M mutation both in vitro and in vivo. In addition, 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one has minimal activity against wild-type EGFR, which reduces the risk of toxicity and side effects. 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.
実験室実験の利点と制限
One advantage of 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one is its potent and selective inhibition of EGFR T790M, which makes it a promising candidate for the treatment of NSCLC patients with EGFR T790M mutation. Another advantage is its good pharmacokinetic properties, which make it suitable for oral administration. However, one limitation of 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one is its low overall yield, which makes it difficult to produce in large quantities for clinical use.
将来の方向性
For 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one include the investigation of its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. In addition, the development of new EGFR TKIs with improved potency and selectivity for EGFR T790M is an ongoing area of research. Furthermore, the identification of new biomarkers for patient selection and monitoring of treatment response is also an important area of future research.
合成法
The synthesis of 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one involves several steps. The first step is the reaction of 2-fluoroaniline with 2-chloro-5-nitrobenzoic acid to form 2-fluoro-5-nitrophenylamine. The second step is the reaction of 2-fluoro-5-nitrophenylamine with 2-(2-chloroethoxy)ethanol to form 2-(2-fluoro-5-nitrophenoxy)ethanol. The third step is the reaction of 2-(2-fluoro-5-nitrophenoxy)ethanol with 3-(2-methylbenzimidazol-1-yl)azetidine-1-amine to form 2-(2-fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one. The overall yield of 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one is around 15%.
科学的研究の応用
2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In preclinical studies, 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one demonstrated potent and selective inhibition of EGFR T790M, with minimal inhibition of wild-type EGFR. In clinical trials, 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one showed significant efficacy in NSCLC patients with EGFR T790M mutation who had previously received first-generation EGFR TKIs. 2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one is currently approved by the FDA for the treatment of NSCLC patients with EGFR T790M mutation.
特性
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-13(26-19-10-6-3-7-16(19)21)20(25)23-11-15(12-23)24-14(2)22-17-8-4-5-9-18(17)24/h3-10,13,15H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHXWHARMUEWGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C(C)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile](/img/structure/B2694925.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2,4-difluorophenyl)methanone](/img/structure/B2694928.png)




![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2694933.png)

![(E)-3-(furan-2-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2694935.png)
![methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate](/img/structure/B2694937.png)


![4-(3-fluorophenyl)-3-{[methyl(phenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2694944.png)
